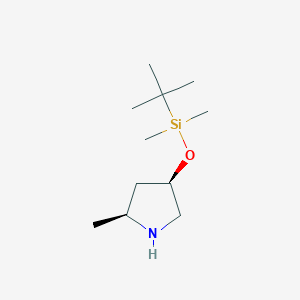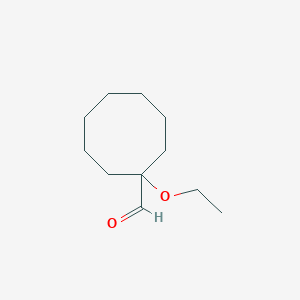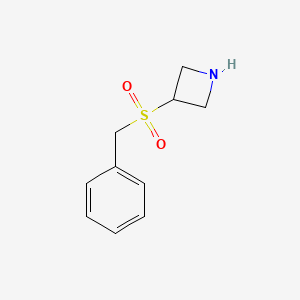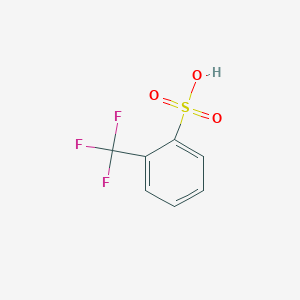
Ethyl 14-chlorotetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 14-chlorotetradecanoate can be synthesized through the esterification of 14-chlorotetradecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous processes that ensure high yield and purity. One such method involves the chlorination of tetradecanoic acid followed by esterification with ethanol. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 14-chlorotetradecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 14-chlorotetradecanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, 14-chlorotetradecanol, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 14-hydroxytetradecanoate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as hydroxide ions under appropriate conditions.
Major Products Formed
Hydrolysis: 14-chlorotetradecanoic acid and ethanol.
Reduction: 14-chlorotetradecanol.
Substitution: 14-hydroxytetradecanoate.
科学的研究の応用
Ethyl 14-chlorotetradecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of surfactants and lubricants.
Biology: It serves as a model compound for studying the metabolism and biotransformation of chlorinated fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of ethyl 14-chlorotetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 14-chlorotetradecanoic acid, which can then undergo further metabolic transformations. The chlorine atom in the molecule may also influence its reactivity and interaction with molecular targets, potentially affecting cellular processes and signaling pathways .
類似化合物との比較
Ethyl 14-chlorotetradecanoate can be compared with other similar compounds, such as:
Ethyl myristate (Ethyl tetradecanoate): Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 14-bromotetradecanoate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological effects.
Ethyl 14-hydroxytetradecanoate: Contains a hydroxyl group instead of chlorine, leading to different chemical and biological properties.
特性
分子式 |
C16H31ClO2 |
|---|---|
分子量 |
290.9 g/mol |
IUPAC名 |
ethyl 14-chlorotetradecanoate |
InChI |
InChI=1S/C16H31ClO2/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChIキー |
PBFBHSRPWUPWBS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13338260.png)
![4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)
![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)





![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)


![5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13338311.png)

![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
